Foreword: Situating Dimethyl 2-Phenylbutanedioate in Modern Chemistry
Foreword: Situating Dimethyl 2-Phenylbutanedioate in Modern Chemistry
An In-Depth Technical Guide to the Synthesis and Properties of Dimethyl 2-Phenylbutanedioate
Dimethyl 2-phenylbutanedioate, also known as dimethyl phenylsuccinate, is a diester of significant interest in synthetic organic chemistry. Its structure, featuring a phenyl group adjacent to a succinate backbone, presents a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers. Understanding the nuances of its synthesis and characterizing its properties are fundamental for its effective application. This guide provides a detailed exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and rationale that govern its synthesis and behavior. The methodologies described are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the experimental outcomes.
Compound Identification and Physicochemical Profile
Accurate identification is the cornerstone of any chemical study. Dimethyl 2-phenylbutanedioate is cataloged under several identifiers, the most critical of which are summarized below. Its physicochemical properties, derived from computational models and experimental data, dictate its behavior in various chemical environments.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | dimethyl 2-phenylbutanedioate | PubChem[1] |
| CAS Number | 15463-92-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[1] |
| SMILES | COC(=O)CC(C1=CC=CC=C1)C(=O)OC | PubChem[1] |
| InChIKey | CGVIBFZHFCVINR-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[1], Guidechem[2] |
| Complexity | 243 | PubChem[1], Guidechem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1], Guidechem[2] |
| Rotatable Bond Count | 6 | Guidechem[2] |
Synthetic Pathways and Mechanistic Insights
The synthesis of dimethyl 2-phenylbutanedioate can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we explore two prominent and mechanistically distinct routes: the Michael Addition and the Stobbe Condensation.
Michael Addition Route
The Michael reaction, or conjugate addition, is a powerful and atom-economical method for forming carbon-carbon bonds.[3][4] In this context, a stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).
Causality and Rationale: To synthesize dimethyl 2-phenylbutanedioate, one can envision the conjugate addition of a malonic ester enolate to a phenyl-substituted α,β-unsaturated ester. However, a more direct and commonly cited approach involves the reaction between a phenylacetate derivative and a chloroacetate compound, which proceeds via a related nucleophilic substitution mechanism. A patented method highlights the reaction of methyl phenylacetate with methyl chloroacetate in the presence of a phase transfer catalyst.[5]
The mechanism involves the deprotonation of methyl phenylacetate at the α-carbon to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride leaving group to form the new C-C bond of the butanedioate backbone.
Caption: Logical workflow for the synthesis via a nucleophilic substitution pathway.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis This protocol is adapted from a patented industrial method, chosen for its efficiency and scalability.[5]
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Reactor Setup: In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, add methyl phenylacetate and a suitable solvent such as methyl tertiary butyl ether.
-
Base and Catalyst Addition: Prepare an aqueous solution of a strong base (e.g., 50% NaOH). Add this solution to the reactor along with a phase transfer catalyst (e.g., a quaternary ammonium salt). The catalyst is crucial for transporting the hydroxide ion into the organic phase to deprotonate the phenylacetate.
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Reactant Addition: At a controlled temperature, typically 40-50 °C, slowly add methyl chloroacetate to the reaction mixture over 2-3 hours. The exothermic nature of the reaction requires careful temperature management to prevent side reactions.
-
Reaction Monitoring: Maintain the reaction at 40-50 °C with vigorous stirring for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by a suitable method (e.g., GC-MS) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, cool the mixture and separate the aqueous and organic layers. Wash the organic phase with a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, followed by washing with water until neutral.[5]
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Purification and Validation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude dimethyl 2-phenylbutanedioate. The crude product can be purified by vacuum distillation or column chromatography. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry.
Stobbe Condensation Route
The Stobbe condensation is a specific type of condensation reaction between a succinic ester (like dimethyl succinate) and a carbonyl compound (an aldehyde or ketone) using a strong base.[6][7][8] This reaction is uniquely characterized by the formation of an alkylidenesuccinic acid half-ester, driven by an irreversible ring-opening of a γ-lactone intermediate.[8][9]
Causality and Rationale: To synthesize the target molecule's precursor, one would react benzaldehyde with dimethyl succinate in the presence of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. The base's role is to deprotonate the succinate ester, generating the nucleophilic enolate. The key mechanistic step that defines the Stobbe condensation is the intramolecular cyclization of the initial adduct to form a γ-lactone, which then undergoes a base-induced elimination to open the ring.[6][9] This final, irreversible step provides the thermodynamic driving force for the reaction. The resulting unsaturated half-ester would then require subsequent reduction and esterification to yield dimethyl 2-phenylbutanedioate.
Caption: The Stobbe condensation pathway involving a key γ-lactone intermediate.
Experimental Protocol: Stobbe Condensation and Subsequent Steps This is a generalized protocol based on the established mechanism of the Stobbe condensation.[6][9]
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Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl succinate in an anhydrous solvent like THF or tert-butanol. Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature and stir to generate the enolate.
-
Condensation: Add benzaldehyde dropwise to the enolate solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature. Allow the reaction to stir at room temperature until TLC or GC analysis indicates the consumption of the starting materials.
-
Workup and Isolation of Half-Ester: Quench the reaction by carefully adding it to a cold, dilute acid (e.g., HCl). This protonates the carboxylate salt. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of Alkene: The resulting unsaturated half-ester must be reduced. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol or methanol. This step saturates the carbon-carbon double bond.
-
Esterification: The final step is to esterify the carboxylic acid group. This can be accomplished using a standard Fischer esterification (methanol with a catalytic amount of sulfuric acid) or by using a milder agent like diazomethane or methyl iodide with a base.
-
Purification and Validation: The final product, dimethyl 2-phenylbutanedioate, should be purified by column chromatography or vacuum distillation. Its structure and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
The structural elucidation of dimethyl 2-phenylbutanedioate relies on a combination of spectroscopic techniques. The data presented here are based on information available in public databases and are critical for validating the successful synthesis of the compound.
Table 3: Spectroscopic Data Profile
| Technique | Key Features and Expected Values | Source |
|---|---|---|
| ¹³C NMR | Expected peaks for ester carbonyls (~170-175 ppm), aromatic carbons (~125-140 ppm), the chiral center C-H (~50-60 ppm), methylene C-H (~35-45 ppm), and methoxy carbons (~50-55 ppm). | PubChem[1] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 222. Key fragmentation peaks expected at m/z = 163 (loss of -COOCH₃), 121 (tropylium ion fragment), and 103. | PubChem[1] |
| Infrared (IR) | Strong C=O stretching absorption for the ester groups (~1730-1750 cm⁻¹). C-O stretching (~1150-1250 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹) and C-H stretching (~3000-3100 cm⁻¹). Aliphatic C-H stretching (~2850-3000 cm⁻¹). | |
Note: Specific peak values for IR and precise chemical shifts for NMR can vary slightly based on the solvent and instrument used.
Applications and Future Directions
Dimethyl 2-phenylbutanedioate serves as a valuable building block in organic synthesis. Its diester functionality allows for selective hydrolysis and further derivatization, while the phenyl group can be modified through aromatic substitution reactions. It is a precursor for synthesizing phenylsuccinic acid and its derivatives, which have been explored in various contexts, including the development of novel polymers and as ligands in coordination chemistry.[5][10] Its potential as an intermediate in the synthesis of biologically active molecules makes it a compound of continuing interest for researchers in drug development and materials science.
References
-
Dimethyl 2-phenylbutanedioate | C12H14O4 | CID 582943 - PubChem - NIH. [Link]
- CN106636228A - Phenyl succinic acid preparation method - Google P
-
Dimethyl 2-(Phenylamino)-2-butenedioate | C12H13NO4 | CID 2797953 - PubChem. [Link]
-
phenylsuccinic acid - Organic Syntheses Procedure. [Link]
-
dimethyl 2-phenylsuccinate - 15463-92-0, C12H14O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
Michael addition reaction - Wikipedia. [Link]
-
The Stobbe Condensation - Organic Reactions. [Link]
-
Stobbe condensation - Wikipedia. [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]
-
Stobbe Condensation - Juniper Publishers. [Link]
-
Michael Addition Reaction Mechanism - YouTube. [Link]
Sources
- 1. Dimethyl 2-phenylbutanedioate | C12H14O4 | CID 582943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106636228A - Phenyl succinic acid preparation method - Google Patents [patents.google.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
